Cas no 878465-57-7 (N-methyl-N'-(3-methyl-1,2-oxazol-5-yl)benzenecarboximidamide)

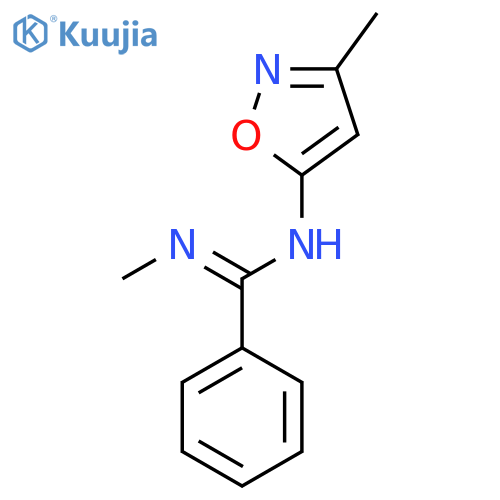

878465-57-7 structure

商品名:N-methyl-N'-(3-methyl-1,2-oxazol-5-yl)benzenecarboximidamide

CAS番号:878465-57-7

MF:C12H13N3O

メガワット:215.251122236252

MDL:MFCD08444231

CID:2627438

PubChem ID:9361728

N-methyl-N'-(3-methyl-1,2-oxazol-5-yl)benzenecarboximidamide 化学的及び物理的性質

名前と識別子

-

- N-methyl-N'-(3-methylisoxazol-5-yl)benzenecarboximidamide

- 1-(2-FURYLMETHYL)-5-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOL-2-AMINE

- N-methyl-N'-(3-methyl-1,2-oxazol-5-yl)benzenecarboximidamide

- N-Methyl-N'-(3-methylisoxazol-5-yl)benzimidamide

- NE21012

- (E)-N-methyl-N'-(3-methylisoxazol-5-yl)benzimidamide

- N-METHYL-N'-(3-METHYL-5-ISOXAZOLYL)BENZENECARBOXIMIDAMIDE

- (E)-N-methyl-N'-(3-methyl-1,2-oxazol-5-yl)benzene-1-carboximidamide

- J-523695

- EN300-24296

- AKOS030681300

- Z178957420

- N'-methyl-N-(3-methyl-1,2-oxazol-5-yl)benzenecarboximidamide

- AKOS001224268

- 878465-57-7

- G36734

-

- MDL: MFCD08444231

- インチ: 1S/C12H13N3O/c1-9-8-11(16-15-9)14-12(13-2)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,14)

- InChIKey: MOSWWFHZRNXUOV-UHFFFAOYSA-N

- ほほえんだ: O1C(=CC(C)=N1)N/C(/C1C=CC=CC=1)=N/C

計算された属性

- せいみつぶんしりょう: 215.105862047g/mol

- どういたいしつりょう: 215.105862047g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 249

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 50.4

- 疎水性パラメータ計算基準値(XlogP): 2.1

N-methyl-N'-(3-methyl-1,2-oxazol-5-yl)benzenecarboximidamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-24296-0.5g |

N-methyl-N'-(3-methyl-1,2-oxazol-5-yl)benzenecarboximidamide |

878465-57-7 | 95.0% | 0.5g |

$175.0 | 2025-02-20 | |

| Enamine | EN300-24296-5g |

N-methyl-N'-(3-methyl-1,2-oxazol-5-yl)benzenecarboximidamide |

878465-57-7 | 95% | 5g |

$743.0 | 2023-09-15 | |

| Aaron | AR00GV3C-5g |

1-(2-FURYLMETHYL)-5-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOL-2-AMINE |

878465-57-7 | 95% | 5g |

$1047.00 | 2023-12-13 | |

| Enamine | EN300-24296-10g |

N-methyl-N'-(3-methyl-1,2-oxazol-5-yl)benzenecarboximidamide |

878465-57-7 | 95% | 10g |

$1101.0 | 2023-09-15 | |

| Enamine | EN300-24296-1g |

N-methyl-N'-(3-methyl-1,2-oxazol-5-yl)benzenecarboximidamide |

878465-57-7 | 95% | 1g |

$256.0 | 2023-09-15 | |

| A2B Chem LLC | AH85692-250mg |

N-Methyl-N'-(3-methylisoxazol-5-yl)benzimidamide |

878465-57-7 | 95% | 250mg |

$132.00 | 2023-12-29 | |

| 1PlusChem | 1P00GUV0-5g |

1-(2-FURYLMETHYL)-5-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOL-2-AMINE |

878465-57-7 | 95% | 5g |

$981.00 | 2024-04-20 | |

| Chemenu | CM456971-1g |

1-(2-FURYLMETHYL)-5-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOL-2-AMINE |

878465-57-7 | 95%+ | 1g |

$224 | 2023-03-07 | |

| TRC | M104375-100mg |

N-methyl-N'-(3-methyl-1,2-oxazol-5-yl)benzenecarboximidamide |

878465-57-7 | 100mg |

$ 95.00 | 2022-06-04 | ||

| Enamine | EN300-24296-0.25g |

N-methyl-N'-(3-methyl-1,2-oxazol-5-yl)benzenecarboximidamide |

878465-57-7 | 95.0% | 0.25g |

$92.0 | 2025-02-20 |

N-methyl-N'-(3-methyl-1,2-oxazol-5-yl)benzenecarboximidamide 関連文献

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

878465-57-7 (N-methyl-N'-(3-methyl-1,2-oxazol-5-yl)benzenecarboximidamide) 関連製品

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量